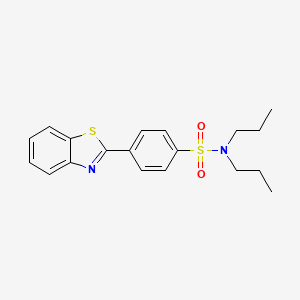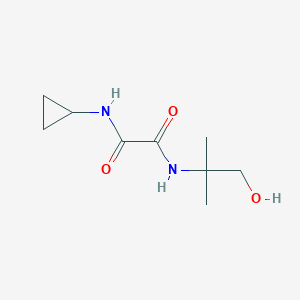![molecular formula C12H12N2O B2728934 1H,2H,3H-Pyrano[3,2-F]quinolin-2-amine CAS No. 793670-95-8](/img/structure/B2728934.png)
1H,2H,3H-Pyrano[3,2-F]quinolin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dihydro-1H-pyrano[3,2-f]quinolin-2-amine is a heterocyclic compound that features a fused pyranoquinoline structure. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H,2H,3H-Pyrano[3,2-F]quinolin-2-amine typically involves the reaction of 4-hydroxyquinolin-2-ones with propargylic alcohols under acid-catalyzed conditions. The reaction proceeds via a Friedel–Crafts-type allenylation followed by a 6-endo-dig cyclization sequence to form the pyranoquinoline structure . The reaction is carried out in a solvent such as 1,2-dichloroethane (DCE) at elevated temperatures (around 84°C) for several hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials and catalysts.
化学反应分析
Types of Reactions
2,3-Dihydro-1H-pyrano[3,2-f]quinolin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties.
科学研究应用
2,3-Dihydro-1H-pyrano[3,2-f]quinolin-2-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence and conductivity.
作用机制
The mechanism of action of 1H,2H,3H-Pyrano[3,2-F]quinolin-2-amine involves its interaction with various molecular targets and pathways. For example, it can inhibit calcium signaling, TNF-α production, and nitric oxide production . These interactions can lead to the modulation of cellular processes such as apoptosis, cell proliferation, and inflammation.
相似化合物的比较
Similar Compounds
Pyrano[3,2-c]quinolones: These compounds share a similar pyranoquinoline structure and exhibit comparable biological activities.
Furo[3,2-c]quinolones: These derivatives also have a fused heterocyclic structure and are known for their antimicrobial and antimalarial properties.
Uniqueness
2,3-Dihydro-1H-pyrano[3,2-f]quinolin-2-amine is unique due to its specific structural features and the range of biological activities it exhibits. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in both research and industrial applications.
属性
IUPAC Name |
2,3-dihydro-1H-pyrano[3,2-f]quinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-8-6-10-9-2-1-5-14-11(9)3-4-12(10)15-7-8/h1-5,8H,6-7,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHFVYUVBTCYPCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=C1C3=C(C=C2)N=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B2728855.png)



![({[4-(Furan-2-yl)thiophen-2-yl]methyl}carbamoyl)methyl acetate](/img/structure/B2728861.png)



![ethyl 4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate](/img/structure/B2728866.png)
![Methyl 2-[(cyanoacetyl)amino]-5-isopropylthiophene-3-carboxylate](/img/structure/B2728867.png)
![N-(3-methylphenyl)-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide](/img/structure/B2728868.png)
![4-[(4-Bromopyrazol-1-yl)methyl]piperidine;hydrochloride](/img/structure/B2728869.png)
![1-[2-(pyridin-4-yl)ethyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B2728870.png)
![methyl 3-{phenyl[(phenylcarbamoyl)methyl]sulfamoyl}thiophene-2-carboxylate](/img/structure/B2728871.png)
